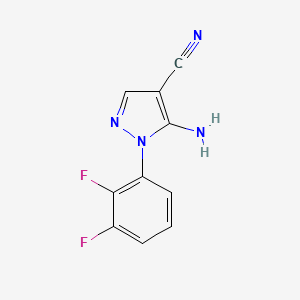

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Structural Significance of Fluorinated Pyrazole-Carbonitrile Scaffolds

Fluorinated pyrazole-carbonitrile scaffolds represent a sophisticated class of heterocyclic compounds that combine the electronic properties of fluorine substitution with the versatile reactivity of nitrile functional groups. The incorporation of fluorine atoms into pyrazole structures significantly modulates the electronic distribution within the heterocyclic ring, creating compounds with enhanced stability and altered reactivity patterns compared to their non-fluorinated analogs. The presence of fluorine substituents, particularly in difluorophenyl systems, introduces strong electron-withdrawing effects that can dramatically influence the chemical behavior of the entire molecular framework.

The carbonitrile functionality in pyrazole derivatives serves multiple synthetic purposes, acting both as an electron-withdrawing group that influences the reactivity of the pyrazole ring and as a versatile synthetic handle for further chemical elaboration. Research has demonstrated that pyrazole-carbonitrile compounds can be efficiently synthesized through various methodologies, with particular success achieved using ethoxymethylene malononitrile as a key starting material. The regioselectivity observed in these transformations is remarkable, with studies showing exclusive formation of specific regioisomers under optimized reaction conditions.

Synthetic investigations have revealed that the preparation of amino-substituted pyrazole-carbonitriles can be achieved through Michael-type addition reactions between aryl hydrazines and activated nitrile compounds. Specific studies on fluorinated variants have shown that compounds such as 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be synthesized in moderate yields through carefully controlled reaction conditions. The electronic effects of fluorine substitution in these systems have been found to influence both the reaction kinetics and the stability of the resulting products.

The difluorophenyl substitution pattern, as exemplified in 5-amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile, creates a unique electronic environment where the two fluorine atoms occupy ortho positions relative to each other on the phenyl ring. This substitution pattern is particularly significant because it combines the individual electronic effects of each fluorine atom while potentially introducing steric considerations that can influence the conformational preferences of the molecule. The molecular formula C₁₀H₆F₂N₄ and molecular weight of 220.18 grams per mole for this specific compound reflect the precise structural composition that defines this class of materials.

Historical Development of Amino-Substituted Pyrazole Derivatives

The historical development of amino-substituted pyrazole derivatives traces back to the pioneering work of Ludwig Knorr in the early 1880s, who first synthesized phenazone through the condensation of phenylhydrazine with ethyl acetoacetate. This foundational work established the conceptual framework for pyrazole synthesis that would eventually evolve into the sophisticated methodologies used today for preparing complex amino-substituted derivatives. The Knorr pyrazole synthesis, involving the acid-catalyzed reaction between hydrazines and 1,3-dicarbonyl compounds, provided the first systematic approach to pyrazole construction and remains a fundamental transformation in heterocyclic chemistry.

The evolution of amino-pyrazole synthesis gained significant momentum in the mid-20th century as chemists began to recognize the unique properties imparted by amino substituents on the pyrazole ring. Early investigations focused on simple amino-pyrazole structures, but the field gradually expanded to encompass more complex derivatives bearing additional functional groups. The development of reliable synthetic methods for introducing amino groups at specific positions on the pyrazole ring required careful optimization of reaction conditions and the identification of suitable protecting group strategies.

Modern synthetic approaches to amino-substituted pyrazole-carbonitriles have benefited from advances in regioselective synthesis and functional group tolerance. Contemporary methodologies have demonstrated that high regioselectivity can be achieved in the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives through optimized reaction protocols. These synthetic developments have shown that various aryl hydrazines, including those bearing fluorinated substituents, can participate effectively in cyclization reactions to yield the desired amino-pyrazole products.

Mechanistic studies have revealed that the formation of amino-pyrazole-carbonitriles typically proceeds through a series of well-defined steps involving initial Michael-type addition, followed by cyclization and aromatization processes. The reaction pathway begins with nucleophilic attack of the hydrazine on an activated electrophile, proceeds through intermediate hydrazide formation, and concludes with intramolecular cyclization to generate the pyrazole ring system. This mechanistic understanding has enabled the development of optimized synthetic protocols that consistently deliver high yields of the desired products.

| Synthetic Parameter | Optimized Conditions | Yield Range |

|---|---|---|

| Solvent System | Ethanol or Trifluoroethanol | - |

| Reaction Temperature | Reflux Conditions | - |

| Reaction Time | 0.5-4.0 hours | - |

| Product Yields | Fluorinated Derivatives | 47-93% |

| Regioselectivity | Exclusive Formation | >99% |

The development of fluorinated amino-pyrazole derivatives represents a more recent advancement in this field, driven by the recognition that fluorine substitution can significantly enhance the properties of heterocyclic compounds. Studies have shown that fluorinated aryl hydrazines can successfully participate in pyrazole-forming reactions, although the electronic effects of fluorine substitution can influence the reaction rates and product distributions. The successful synthesis of compounds such as this compound demonstrates the maturity of these synthetic methodologies and their ability to accommodate complex substitution patterns.

Properties

IUPAC Name |

5-amino-1-(2,3-difluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-7-2-1-3-8(9(7)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEKCSIECYKYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael-Type Addition Reaction

This method involves the reaction of (ethoxymethylene)malononitrile with 2,3-difluorophenylhydrazine in a solvent like ethanol or trifluoroethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired pyrazole derivative.

- Reactants: (Ethoxymethylene)malononitrile and 2,3-difluorophenylhydrazine.

- Solvent: Ethanol or trifluoroethanol.

- Temperature: Reflux.

- Yield: Typically ranges from good to excellent, depending on the specific conditions and substituents on the aryl hydrazine.

Catalyst-Assisted Synthesis

Some studies have explored the use of catalysts to enhance the efficiency and selectivity of pyrazole synthesis. However, specific data on the use of catalysts for This compound is limited. Generally, catalysts like LDH@PTRMS@DCMBA@CuI have been used in similar reactions to improve yields and reduce reaction times.

Characterization and Spectroscopic Analysis

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to determine the chemical structure and confirm the presence of specific functional groups.

- Infrared (IR) Spectroscopy: Helps identify functional groups such as the cyano and amino groups.

- Mass Spectrometry (MS): Used to determine the molecular weight and confirm the molecular formula.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : This compound has been identified as a potential inhibitor of several key enzymes involved in disease pathways. Notably, it acts on the p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in inflammatory responses. Research has demonstrated that derivatives of this compound can selectively inhibit p38 MAPK, leading to reduced levels of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .

Anticancer Activity : In vitro studies have shown that 5-amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, yielding the following results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 12.5 | Moderate inhibition |

| HeLa | 10.0 | Significant inhibition |

| A549 | 15.3 | Moderate inhibition |

These findings suggest that the compound may function as a kinase inhibitor, impacting signaling pathways related to cell growth and survival.

Agricultural Applications

Pesticide Development : The compound is being explored for its potential as an agricultural pesticide due to its ability to interact with specific biological targets in pests. Its structural characteristics allow it to disrupt essential processes within pest organisms, making it a candidate for developing new agrochemicals.

Materials Science

Novel Material Development : Research is ongoing into the use of this compound in materials science, particularly in creating new materials with unique electronic or optical properties. The presence of fluorine atoms in its structure enhances its reactivity and interaction with other materials, potentially leading to innovative applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrazole-4-carbonitrile derivatives differing in substituents on the phenyl ring:

Key Observations

Substituent Position and Electronic Effects: Fluorine vs. Di- vs. Mono-substitution: Difluorinated derivatives (e.g., 2,4-difluoro or 3,5-difluoro ) exhibit increased lipophilicity and metabolic stability compared to mono-substituted analogues like the 4-fluoro derivative .

Synthetic Accessibility :

- The 4-fluoro analogue was synthesized with a moderate yield of 57% via a two-step process involving condensation and cyclization .

- Discontinued compounds (e.g., 2,4-difluoro and 3,4-difluoro ) may reflect challenges in synthesis or stability.

Thermal Properties: The 2,4-difluoro derivative has a notably high melting point (190–191°C), suggesting strong intermolecular interactions such as hydrogen bonding or π-stacking .

Medicinal Chemistry

Material Science

- The crystalline structure of 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile () reveals hydrogen-bonded networks, suggesting that similar derivatives, including the 2,3-difluoro compound, may form stable supramolecular architectures for optoelectronic applications .

Biological Activity

5-Amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile is an aminopyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and applications in various fields, including medicinal chemistry and agriculture.

- IUPAC Name : this compound

- Molecular Formula : C10H7F2N5

- Molecular Weight : 239.19 g/mol

- CAS Number : 102996-25-8

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is cyclized with malononitrile under basic conditions to yield the desired aminopyrazole. The reaction conditions can be optimized for higher yields and purity.

Anticancer Activity

Several studies have investigated the anticancer properties of aminopyrazoles, including derivatives like this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antiproliferative activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells. The mechanism of action involves the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Enzyme Inhibition

This compound acts as an inhibitor of specific kinases involved in cell signaling pathways. For example:

- p38 MAPK Inhibition : It has been identified as a selective inhibitor of p38 MAPK, which plays a critical role in inflammatory responses and cancer progression .

Case Studies

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity : Docking studies suggest that the compound binds effectively to the active sites of target enzymes, influencing their activity and downstream signaling pathways.

Medicinal Chemistry

Due to its biological activities, this compound is being explored as a scaffold for designing new drugs targeting inflammatory diseases and cancer.

Agriculture

Research has also indicated potential applications in agricultural chemistry, where it may serve as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests and weeds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(2,3-difluorophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, similar pyrazole derivatives are synthesized using sodium cyanide, formaldehyde, and cyanoacetate esters under diazotization/hydrogenation conditions . Green chemistry approaches, such as using guar gum as a biocatalyst, improve reaction efficiency and reduce byproducts. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) through Design of Experiments (DoE) to maximize yield (>85%) and purity (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- 1H/13C NMR : Assign peaks using chemical shift databases (e.g., δ ~9.67 ppm for NH2 in CDCl3) .

- IR Spectroscopy : Confirm functional groups (e.g., CN stretch at ~2296 cm⁻¹, NH2 at ~3237 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 234.0681 for C11H8F2N4) .

- Elemental Analysis : Validate empirical formulas (e.g., C: 53.07%, H: 3.22%, N: 24.07%) .

Q. What strategies mitigate solubility challenges in polar solvents during bioactivity assays?

- Methodological Answer : Solubility can be enhanced via:

- Co-solvent systems : Use DMSO:water mixtures (e.g., 10% v/v) with sonication.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonates) at the pyrazole C-3 position without altering core pharmacophores .

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data on hydrogen bonding and molecular packing in this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Analyze intermolecular interactions (e.g., N–H⋯N and C–H⋯Cl) to resolve discrepancies in reported crystal structures. For example, centrosymmetric dimers (R₂²(12) motif) stabilize molecular packing . Validate structural models with the CCDC database (e.g., deposition number CCDC795601) .

Q. What role do fluorine substituents play in modulating electronic properties and biological activity?

- Methodological Answer : Fluorine atoms at the 2,3-difluorophenyl group influence:

- Electron-withdrawing effects : Enhance electrophilicity of the pyrazole ring, confirmed via DFT calculations (e.g., Fukui indices for reactive sites).

- Hydrogen bonding : Fluorine participates in weak C–F⋯H interactions, affecting ligand-receptor binding in enzyme inhibition studies (e.g., COX-2/5-LOX targets) .

Q. How can researchers reconcile discrepancies in reported melting points and spectral data across studies?

- Methodological Answer : Cross-validate data using:

- Differential Scanning Calorimetry (DSC) : Confirm melting points (e.g., 217–219°C vs. 228–229°C) .

- Solid-State NMR : Detect polymorphic forms or hydration states causing variations.

- Reproducibility protocols : Standardize drying methods (e.g., P2O5 desiccation) to eliminate solvent residues .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : SwissADME or ADMETLab for bioavailability, BBB penetration, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., adenosine A1 receptors) using AutoDock Vina .

Q. How do intermolecular interactions influence supramolecular assembly in crystalline phases?

- Methodological Answer : Analyze Hirshfeld surfaces to quantify interaction contributions (e.g., H⋯N: 25%, H⋯Cl: 15%). Use CrystalExplorer to visualize π–π stacking (3.5–4.0 Å) and halogen bonding (C–F⋯π) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.